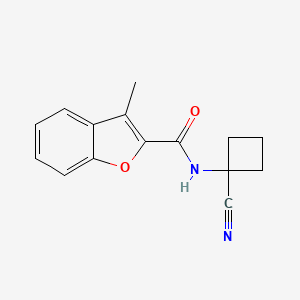

![molecular formula C20H23N5O2 B2517409 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2097922-73-9](/img/structure/B2517409.png)

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to a class of compounds with a benzimidazole core structure. Benzimidazole derivatives are known for their biological properties and are significant in medicinal chemistry .

Synthesis Analysis

The synthesis of related benzimidazole compounds involves multi-step reactions. For instance, Schiff's bases are formed and then reacted with ethyl cyanoacetate to yield pyrazole-carbonitriles, which are further modified to obtain the desired compounds . Another synthesis route involves heating a mixture of precursors like 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with ethyl benzoyl acetate, leading to a series of tautomerizations and rearrangements to form the target compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction. These compounds typically have a planar tricyclic core and exhibit π-stacking interactions and various hydrogen bonding patterns with lattice water or other molecules in the crystal structure .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including the formation of Schiff's bases and subsequent reactions to introduce different functional groups. These reactions are crucial for modifying the core structure to enhance biological activity or to introduce specific properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The planarity of the core and the presence of substituents influence properties like solubility, melting point, and biological activity. The π-stacking and hydrogen bonding contribute to the stability and crystallinity of these compounds . The antimicrobial and antioxidant activities of these compounds are evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay and the diffusion plate method .

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Approaches : Research has explored the synthesis of various imidazole and pyrimidine derivatives, highlighting methodologies like microwave-assisted synthesis, palladium-catalyzed carbonylative synthesis, and reactions under solvent-free conditions. These methods aim at developing efficient, versatile, and environmentally friendly synthetic routes for compounds with potential biological activities (Merugu et al., 2010; Mancuso et al., 2017).

Structural Characterization : Detailed structural analysis through crystallography and spectroscopic methods such as NMR and FT-IR has been conducted to elucidate the molecular frameworks and confirm the synthesis of targeted compounds. Such studies are crucial for understanding the relationship between structure and function, aiding in the design of derivatives with desired properties (Bakri et al., 2018).

Biological Applications and Activities

Antimicrobial and Antitumor Potential : Various derivatives have been synthesized and tested for their antimicrobial and antitumor activities. Compounds incorporating imidazole and pyrimidine moieties have shown promising results against a range of pathogens and cancer cell lines, suggesting their potential as therapeutic agents (Abdel‐Aziz et al., 2011; Hamama et al., 2013).

Chemical Probes and Sensing : The development of dual-sensitive probes for detecting amines in environmental samples using techniques like HPLC with fluorescence detection and mass spectrometry has been reported. These findings illustrate the versatility of imidazole derivatives in analytical chemistry, particularly for environmental monitoring and safety assessments (You et al., 2010).

properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-14-10-15(2)23-20(22-14)27-16-6-5-9-24(11-16)19(26)12-25-13-21-17-7-3-4-8-18(17)25/h3-4,7-8,10,13,16H,5-6,9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKZMIQSINKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)

![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)

![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)

![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)